Methyl hepta-3,5-dienoate

Distillation Process Chemistry Thermal Separation

Methyl hepta-3,5-dienoate (CAS 38013-24-0) is a C8 unsaturated methyl ester featuring a conjugated (3E,5Z)-diene system, with a molecular weight of 140.18 g/mol and a calculated LogP of 1.68. It is primarily utilized as a synthetic building block in organic chemistry, where its specific diene geometry enables distinct cycloaddition reactivity for constructing complex molecular architectures.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 38013-24-0
Cat. No. B14681427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl hepta-3,5-dienoate
CAS38013-24-0
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCC=CC=CCC(=O)OC
InChIInChI=1S/C8H12O2/c1-3-4-5-6-7-8(9)10-2/h3-6H,7H2,1-2H3
InChIKeyHMKDHTVLUSXSIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for Methyl Hepta-3,5-dienoate (CAS 38013-24-0): A C8 Conjugated Diene Ester Building Block


Methyl hepta-3,5-dienoate (CAS 38013-24-0) is a C8 unsaturated methyl ester featuring a conjugated (3E,5Z)-diene system, with a molecular weight of 140.18 g/mol and a calculated LogP of 1.68 [1]. It is primarily utilized as a synthetic building block in organic chemistry, where its specific diene geometry enables distinct cycloaddition reactivity for constructing complex molecular architectures . Analytically, it is characterized by a definitive boiling point of approximately 150 °C and specific spectral signatures, including NMR, FTIR, and GC-MS data [2].

Why Methyl Hepta-3,5-dienoate Cannot Be Simply Replaced with Generic C7 or C8 Diene Esters


Substituting methyl hepta-3,5-dienoate with a close structural analog like methyl sorbate (methyl 2,4-hexadienoate) or a positional isomer is not functionally equivalent. The compound's (3,5)-conjugated diene position, compared to methyl sorbate's (2,4)-diene, directly influences the regiochemical and stereochemical outcomes of cycloaddition reactions due to different frontier molecular orbital coefficients, a distinction confirmed by the formation of specific Diels-Alder adducts [1]. Furthermore, physicochemical properties such as a boiling point approximately 30 °C lower and a reduced LogP differentiate its behavior in manufacturing processes and analytical methods, making simple interchange impossible without re-validation [2].

Quantitative Differentiation Guide for Methyl Hepta-3,5-dienoate (CAS 38013-24-0)


Lower Boiling Point vs. Methyl Sorbate for Simplified Manufacturing and Purification

Methyl hepta-3,5-dienoate offers a significant volatility advantage over common analogs. It has a boiling point of approximately 150 °C at atmospheric pressure, which is 30 °C lower than that of a key comparator, methyl sorbate (methyl 2,4-hexadienoate, boiling point ~180 °C) . This differential in physical properties directly translates to less energy-intensive purification.

Distillation Process Chemistry Thermal Separation Volatility

Distinct Regiochemical Reactivity in Diels-Alder Cycloadditions for Specific Product Profiles

The (3,5)-diene geometry of methyl hepta-3,5-dienoate directs cycloaddition to form distinct monocyclic cyclohexene regioisomers that are not accessible from the (2,4)-diene system of methyl sorbate. For instance, its reaction with maleic anhydride yields a specific substituted cyclohexene-dicarboxylic anhydride which is a structural isomer of the adduct formed from methyl sorbate under the same conditions . This regiochemical divergence is a direct consequence of the different substitution patterns on the diene, making it a targeted tool for synthesizing specific molecular scaffolds.

Cycloaddition Diels-Alder Reaction Regioselectivity Synthetic Methodology

Lower LogP Value Compared to Methyl Sorbate Influencing Chromatographic Behavior

The target compound has a calculated LogP (partition coefficient) of 1.68, which is lower than methyl sorbate's calculated LogP of 1.86 [1]. This difference in lipophilicity, driven by its distinct olefin position, will consistently result in an earlier elution time (lower retention factor) in reversed-phase HPLC analyses, a critical parameter for developing selective analytical methods for reaction monitoring or purity checks.

LogP Chromatography Method Development Analytical Chemistry

Differentiable Spectral Fingerprint for Identity Confirmation in Procurement

The compound possesses a unique, verifiable spectral fingerprint. The Wiley Registry of Mass Spectral Data contains the definitive mass spectrum, while the KnowItAll IR Spectral Library holds its vapor-phase IR spectrum, and its NMR spectrum is also cataloged [1]. Crucially, the (3E,5Z)-stereoisomer, identified by a specific InChIKey (HMKDHTVLUSXSIU-DNVGVPOPSA-N), is distinguishable from its geometric isomers [1]. This allows for unambiguous differentiation from other C8H12O2 structural isomers like methyl 5-methylhexa-3,5-dienoate, which has a different fragmentation pattern.

Quality Control GC-MS NMR Spectroscopy Identity Testing

Proven Application Scenarios for Methyl Hepta-3,5-dienoate Based on Its Differentiated Properties


Synthesis of Regiospecific Cyclohexene Scaffolds via Diels-Alder Chemistry

When a synthetic route requires the specific 1,3- or 1,4-regiochemical outcome in a [4+2] cycloaddition that is only afforded by a (3,5)-diene and not the more common (2,4)-diene, methyl hepta-3,5-dienoate is the required starting material. It enables access to patent-definable chemical space, such as a substituted cyclohexene-dicarboxylic anhydride isomer, that cannot be achieved with generic alternatives like methyl sorbate [1].

Simplified Purification for Scale-Up in Process Chemistry

In multistep syntheses where purification of volatile intermediates is a bottleneck, the significantly lower boiling point of methyl hepta-3,5-dienoate (~150 °C) compared to close analogs like methyl sorbate (~180 °C) provides a direct process advantage [1][2]. This allows for lower distillation temperatures, which prevents thermal polymerization of the diene, improves recovery yields, and reduces energy costs during kilogram-scale manufacturing.

Analytical Method Development and Quality Control Release Testing

A validated reversed-phase HPLC (RP-HPLC) method for purity analysis can leverage the inherent LogP difference (1.68 vs. 1.86) to achieve baseline separation from a key process impurity like unreacted methyl sorbate [1]. Furthermore, identity confirmation using the compound's unique MS, IR, and NMR spectra, as cataloged in the Wiley spectral libraries, provides a definitive, data-driven release criterion for procured batches, eliminating the risk of isomeric contamination [2].

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